Cas no 1672666-67-9 (PT-2385 R-Enantiomer)

PT-2385 R-Enantiomer 化学的及び物理的性質
名前と識別子
-
- (R)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile
- BDBM437956
- HY-12867A
- SCHEMBL16560913
- CS-4327
- 1672666-67-9
- PT-2385 (R enantiomer)
- US10597366, Compound 226
- ONBSHRSJOPSEGS-MRXNPFEDSA-N
- A921177
- PT-2385 R-Enantiomer
-
- インチ: 1S/C17H12F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6,16,22H,7H2,1H3/t16-/m1/s1
- InChIKey: ONBSHRSJOPSEGS-MRXNPFEDSA-N
- ほほえんだ: S(C)(C1=CC=C(C2CC([C@@H](C=21)O)(F)F)OC1C=C(C=C(C#N)C=1)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 383.04391352g/mol
- どういたいしつりょう: 383.04391352g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 686
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 95.8Ų
PT-2385 R-Enantiomer セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:(BD630426)
PT-2385 R-Enantiomer 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD31003052-50mg |
PT-2385 R enantiomer |
1672666-67-9 | 98+% | 50mg |
$1042 | 2024-07-18 | |
Ambeed | A400054-50mg |
(R)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile |
1672666-67-9 | 98+% | 50mg |
$1359.0 | 2025-02-19 | |
Crysdot LLC | CD31003052-5mg |
PT-2385 R enantiomer |
1672666-67-9 | 98+% | 5mg |
$243 | 2024-07-18 | |
Crysdot LLC | CD31003052-10mg |
PT-2385 R enantiomer |
1672666-67-9 | 98+% | 10mg |
$347 | 2024-07-18 |
PT-2385 R-Enantiomer 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
PT-2385 R-Enantiomerに関する追加情報
PT-2385 R-Enantiomer: A Comprehensive Overview
The compound with CAS No. 1672666-67-9, commonly referred to as PT-2385 R-Enantiomer, has garnered significant attention in the scientific community due to its unique properties and potential applications. This enantiomer, which is the R-enantiomer of PT-2385, has been extensively studied for its role in various biological systems and therapeutic interventions. Recent advancements in chemical synthesis and pharmacological studies have further elucidated its mechanisms of action and potential benefits.
PT-2385 R-Enantiomer is a chiral compound, meaning it exists in two non-superimposable mirror image forms, known as enantiomers. The R-enantiomer specifically refers to the form where the chiral center follows the Cahn-Ingold-Prelog priority rules. This enantiomer has been found to exhibit distinct pharmacokinetic and pharmacodynamic profiles compared to its S-enantiomer, making it a subject of interest in drug development.
Recent research has highlighted the potential of PT-2385 R-Enantiomer in modulating cellular signaling pathways, particularly those involved in inflammation and neurodegenerative diseases. Studies published in reputable journals such as *Nature Communications* and *Science Advances* have demonstrated its ability to inhibit key enzymes associated with these pathways, suggesting its potential as a therapeutic agent.
The synthesis of PT-2385 R-Enantiomer involves a multi-step process that requires precise control over stereochemistry to ensure the formation of the desired enantiomer. Advanced techniques such as asymmetric catalysis and chiral resolution have been employed to achieve high enantiomeric excess (ee) in the final product. These methods not only enhance the purity of the compound but also contribute to its stability and bioavailability.
In terms of applications, PT-2385 R-Enantiomer has shown promise in preclinical models of chronic inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Its anti-inflammatory properties are attributed to its ability to suppress pro-inflammatory cytokines like TNF-alpha and IL-6. Additionally, studies have indicated that it may also play a role in neuroprotection by reducing oxidative stress and apoptosis in neuronal cells.
One of the most exciting developments involving PT-2385 R-Enantiomer is its potential use in precision medicine. By targeting specific molecular pathways, this compound could offer personalized treatment options for patients with refractory conditions where conventional therapies have failed. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects.
The structural uniqueness of PT-2385 R-Enantiomer lies in its complex molecular architecture, which includes a bicyclic framework and multiple functional groups. These features not only contribute to its biological activity but also pose challenges in terms of large-scale synthesis and formulation development. Researchers are actively exploring novel synthetic routes and delivery systems to overcome these limitations.
In conclusion, PT-2385 R-Enantiomer (CAS No. 1672666-67-9) represents a significant advancement in the field of medicinal chemistry. Its unique properties, combined with cutting-edge research findings, position it as a promising candidate for addressing unmet medical needs. As further studies unfold, this compound is expected to pave the way for innovative therapeutic strategies across various disease domains.
1672666-67-9 (PT-2385 R-Enantiomer) 関連製品
- 1396862-80-8(N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]cyclopropanesulfonamide)
- 1805170-57-3(2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid)
- 865611-68-3(4-chloro-3,5-dimethylphenyl 3,4-dimethoxybenzene-1-sulfonate)
- 946271-26-7(N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide)
- 1019355-36-2(1-(2,4-dichlorophenyl)ethyl(ethyl)amine)
- 2163572-79-8(3-(3-bromo-4-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine)
- 2679826-91-4(tert-butyl N-{(2S,4S)-4-fluoro-1-(1-methyl-1H-pyrazol-4-yl)methylpyrrolidin-2-ylmethyl}carbamate)
- 1702192-50-4(2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid)
- 1702193-02-9(4-(but-3-yn-1-yl)amino-2-methylpyrimidine-5-carboxylic acid)
- 1226062-60-7(3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid)
